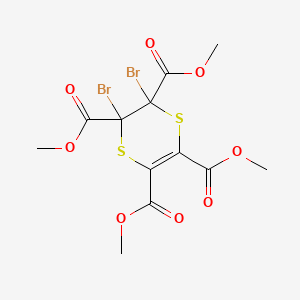
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid, also known as 5-EMPCA, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound is a member of the oxazole family and has several unique properties that make it useful for a variety of purposes.
Aplicaciones Científicas De Investigación
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid has been studied for its potential applications in various scientific fields, such as biochemistry, pharmacology, and medicinal chemistry. It has been used as a substrate for enzymatic reactions and as a reagent in the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is not yet fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In general, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of various biochemical and physiological parameters. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid in laboratory experiments include its ease of synthesis, its stability, and its ability to interact with various enzymes and receptors. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound also has some limitations. It is not soluble in water and is not very stable in acidic or basic solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid research. Further studies are needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, it could be used as a reagent in the synthesis of other compounds and as a substrate for enzymatic reactions. Additionally, further research is needed to explore its potential uses as an anti-inflammatory and anti-cancer agent. Finally, further studies are needed to explore the effects of this compound on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is a multi-step process that involves the use of a variety of chemical reagents. The first step involves the condensation of 2-phenyl-1,3-oxazole-4-carboxylic acid and ethyl chloroacetate in an aqueous solution. This reaction yields 5-ethoxymethyl-2-phenyl-1,3-oxazole-4-carboxylic acid, which can then be isolated and purified.
Propiedades
IUPAC Name |
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-8-10-11(13(15)16)14-12(18-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPDQGLMQVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)


![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)


![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)